An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-N-(methylcarbamoyl)benzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-N-(methylcarbamoyl)benzenesulfonamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-bromo-N-(methylcarbamoyl)benzenesulfonamide, a molecule of significant interest in contemporary chemical and pharmaceutical research. This document moves beyond a simple recitation of data points, offering instead a detailed exploration of the methodologies and scientific principles essential for the robust characterization of this and similar sulfonamide-based compounds. By integrating established data with field-proven experimental protocols, this guide serves as a practical resource for scientists engaged in synthesis, quality control, and formulation development. We delve into the structural and analytical characteristics of the molecule, provide step-by-step protocols for determining key physicochemical parameters such as solubility and thermal stability, and offer insights into the interpretation of spectral data. The causality behind experimental choices is emphasized, ensuring that the described protocols are not merely instructions but self-validating systems for generating reliable and reproducible data.
Introduction and Molecular Overview
4-bromo-N-(methylcarbamoyl)benzenesulfonamide belongs to the sulfonylurea class of compounds, which are structurally characterized by a sulfonamide group linked to a urea moiety. This structural motif is of considerable interest in medicinal chemistry. The title compound, with the CAS Number 703-12-8, possesses a well-defined molecular architecture that dictates its physical and chemical behavior. A thorough understanding of these properties is a prerequisite for its application in any research or development context.
Chemical Identity
A summary of the fundamental identifiers for 4-bromo-N-(methylcarbamoyl)benzenesulfonamide is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-N-(methylcarbamoyl)benzenesulfonamide | |
| CAS Number | 703-12-8 | [1][2][3] |
| Molecular Formula | C₇H₈BrNO₂S | [2] |
| Molecular Weight | 250.11 g/mol | [2] |
| Canonical SMILES | S(=O)(=O)(NC)c1ccc(cc1)Br | |
| InChI Key | ZAHMEHGOFNLRQN-UHFFFAOYSA-N | [2] |
Physical Appearance
The compound is typically supplied as a solid, appearing as a white to light-yellow powder or crystalline material.[4]
Spectroscopic and Structural Characterization
The definitive identification and purity assessment of 4-bromo-N-(methylcarbamoyl)benzenesulfonamide rely on a suite of spectroscopic techniques. While a complete set of publicly available spectra for this specific molecule is limited, data from closely related analogs and foundational spectroscopic principles allow for a robust prediction of its spectral features.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-bromo-N-(methylcarbamoyl)benzenesulfonamide, both ¹H and ¹³C NMR are essential for confirming its identity. A publication by Tanwar et al. on the synthesis of sulfonylureas indicates the availability of ¹H and ¹³C NMR spectra for this compound in its supplementary materials.[7]
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 11.0 - 12.0 | Singlet (broad) | 1H | -SO₂-NH -CO- |
| ~ 7.8 - 8.0 | Multiplet | 4H | Aromatic Protons |
| ~ 6.0 - 6.5 | Quartet | 1H | -CO-NH -CH₃ |
| ~ 2.6 - 2.8 | Doublet | 3H | -NH-CH₃ |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | Carbonyl Carbon (C =O) |
| ~ 140 - 145 | Quaternary Carbon (C -SO₂) |
| ~ 125 - 135 | Aromatic Carbons |
| ~ 120 - 125 | Quaternary Carbon (C -Br) |
| ~ 25 - 30 | Methyl Carbon (-C H₃) |
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present in the molecule. The expected characteristic absorption bands for 4-bromo-N-(methylcarbamoyl)benzenesulfonamide are detailed below.[5]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Sulfonamide) | 3200 - 3300 |
| N-H Stretch (Amide) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=O Stretch (Urea) | 1680 - 1720 |
| S=O Asymmetric Stretch | 1320 - 1350 |
| S=O Symmetric Stretch | 1140 - 1160 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the compound's structure through fragmentation patterns. For 4-bromo-N-(methylcarbamoyl)benzenesulfonamide, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine.[1]
| Ion | m/z |
| [M-H]⁻ | 248.0 |
Physicochemical Properties and Their Experimental Determination
A comprehensive understanding of physicochemical properties such as melting point, solubility, and thermal stability is critical for drug development, influencing everything from formulation to bioavailability.
Melting Point and Thermal Stability
This protocol outlines the methodology for characterizing the thermal properties of the title compound.[8][9]
Instrumentation:
-
A calibrated Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA), or a simultaneous TGA/DSC instrument.[10]
DSC Method:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event.
TGA Method:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.
Solubility Profile
Solubility is a critical determinant of a compound's bioavailability and is essential for designing appropriate formulations. The "like dissolves like" principle suggests that 4-bromo-N-(methylcarbamoyl)benzenesulfonamide will exhibit low solubility in water and higher solubility in organic solvents.[5] A quantitative determination of solubility can be achieved using the shake-flask method.
This protocol describes a reliable method for determining the thermodynamic solubility of the compound in various solvents.
Materials:
-
4-bromo-N-(methylcarbamoyl)benzenesulfonamide
-
Selected solvents (e.g., water, ethanol, DMSO, acetone)
-
Temperature-controlled shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.
-
Data Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.
Synthesis and Purification
The synthesis of 4-bromo-N-(methylcarbamoyl)benzenesulfonamide can be achieved through various routes. A common approach involves the reaction of 4-bromobenzenesulfonyl chloride with methylurea or a related precursor. A documented synthesis of the closely related N-methyl-4-bromobenzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine hydrochloride in the presence of a base.[1]
General Synthetic Pathway
A plausible synthetic route involves the reaction of 4-bromobenzenesulfonamide with an isocyanate or a carbamoyl chloride. A related synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide has been reported, which proceeds via the in situ formation of n-propylisocyanate.
Sources
- 1. 4-BROMO-N-METHYL-BENZENESULFONAMIDE | 703-12-8 [chemicalbook.com]
- 2. Benzenesulfonamide, 4-bromo-N-methyl- | CymitQuimica [cymitquimica.com]
- 3. Benzenesulfonamide,4-bromo-N-methyl | CAS#:703-12-8 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Thermal Analysis DSC and TGA | NanoBusiness [nanobusiness.com.br]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. kohan.com.tw [kohan.com.tw]
- 10. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

